molecular formula C8H10N2S2 B1295745 2-[bis(ethylsulfanyl)methylidene]propanedinitrile CAS No. 18771-38-5

2-[bis(ethylsulfanyl)methylidene]propanedinitrile

Cat. No.: B1295745
CAS No.: 18771-38-5
M. Wt: 198.3 g/mol
InChI Key: FJQWUIXBQMGVPS-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C8H10N2S2 and a molecular weight of 198.3 g/mol . It is known for its unique chemical structure, which includes two ethylthio groups attached to a methylene bridge, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(ethylsulfanyl)methylidene]propanedinitrile, typically involves the reaction of malononitrile with ethylthiol in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Reactants: Malononitrile and ethylthiol.

    Solvent: Ethanol or methanol.

    Catalyst: Base (e.g., sodium hydroxide or potassium hydroxide).

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound, follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[bis(ethylsulfanyl)methylidene]propanedinitrile, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethylthio groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., sodium chloride) or amines (e.g., ammonia) are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[bis(ethylsulfanyl)methylidene]propanedinitrile, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound, is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[bis(ethylsulfanyl)methylidene]propanedinitrile, involves its interaction with specific molecular targets and pathways. The compound’s ethylthio groups and nitrile functionalities allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The exact mechanism of action varies depending on the specific application and target molecule.

Comparison with Similar Compounds

2-[bis(ethylsulfanyl)methylidene]propanedinitrile, can be compared with other similar compounds, such as:

    Malononitrile: A simpler dinitrile compound with the formula C3H2N2. Unlike this compound, it lacks the ethylthio groups, making it less versatile in certain chemical reactions.

    Vinylidene cyanide: Another dinitrile compound with the formula C4H2N2. It has a different structure and reactivity profile compared to this compound.

    1,1-Dicyanoethylene: A compound with the formula C4H2N2, similar to vinylidene cyanide. It also differs in structure and reactivity from this compound.

The uniqueness of this compound, lies in its ethylthio groups, which provide additional reactivity and versatility in chemical synthesis and applications.

Properties

IUPAC Name

2-[bis(ethylsulfanyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-3-11-8(12-4-2)7(5-9)6-10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQWUIXBQMGVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=C(C#N)C#N)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073420
Record name Propanedinitrile, [bis(ethylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18771-38-5
Record name Propanedinitrile, (bis(ethylthio)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018771385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedinitrile, [bis(ethylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[bis(ethylsulfanyl)methylidene]propanedinitrile
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